2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound with the molecular formula C15H11Cl2NO3 and a molecular weight of 324.166 g/mol . This compound is known for its unique structure, which includes a benzodioxin ring fused with a benzamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as enzyme inhibition and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Similar structure but lacks the benzodioxin ring.
2,3-dihydro-1,4-benzodioxin-6-amine: Contains the benzodioxin ring but lacks the benzamide moiety.
Uniqueness
What sets 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide apart is its combined structural features of both the benzodioxin and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
301306-99-0 |
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Molecular Formula |
C15H11Cl2NO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2NO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
InChI Key |
NWLIRTODYXHMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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